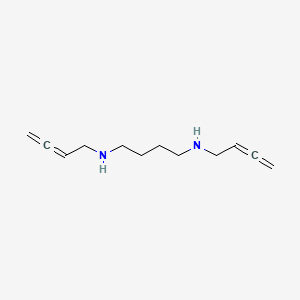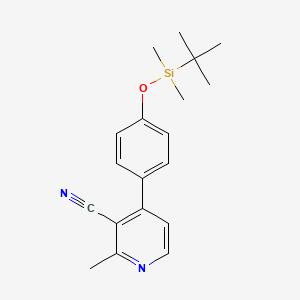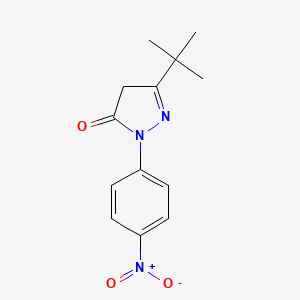
MDL-72527 free base
Descripción general
Descripción
Polyamine oxidase is a flavin adenine dinucleotide-dependent enzyme that plays a crucial role in the catabolism of polyamines, which are essential for cell growth and differentiation . MDL 72527 has been extensively studied for its potential therapeutic applications, particularly in cancer treatment and neuroprotection .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
MDL 72527 can be synthesized through a multi-step process involving the reaction of 1,4-butanediamine with 2,3-butadienyl chloride under specific conditions. The reaction typically requires a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the formation of the desired product . The reaction is carried out at room temperature, and the product is purified using techniques such as column chromatography .
Industrial Production Methods
While detailed industrial production methods for MDL 72527 are not widely documented, the synthesis process can be scaled up using standard chemical engineering techniques. This involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
MDL 72527 primarily undergoes oxidation and substitution reactions. As an inhibitor of polyamine oxidase, it interacts with the enzyme’s active site, leading to the formation of a covalent bond and subsequent inactivation of the enzyme .
Common Reagents and Conditions
Common reagents used in reactions involving MDL 72527 include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions, such as room temperature and neutral pH .
Major Products Formed
The major products formed from reactions involving MDL 72527 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives of MDL 72527, while substitution reactions may result in the formation of substituted analogs .
Aplicaciones Científicas De Investigación
MDL 72527 has a wide range of scientific research applications, including:
Cancer Research: MDL 72527 has been shown to induce apoptosis in transformed hematopoietic cells through lysosomotropic effects, making it a potential chemotherapeutic agent
Polyamine Metabolism: MDL 72527 is used as a tool to study polyamine metabolism and the role of polyamine oxidase in various cellular processes.
Anti-inflammatory Effects: Research has shown that MDL 72527 can reduce inflammation by inhibiting the production of reactive oxygen species and modulating immune responses.
Mecanismo De Acción
MDL 72527 exerts its effects by irreversibly inhibiting polyamine oxidase. The compound binds to the active site of the enzyme, forming a covalent bond that inactivates the enzyme. This inhibition disrupts the catabolism of polyamines, leading to the accumulation of polyamines and their acetylated derivatives . The lysosomotropic properties of MDL 72527 also contribute to its ability to induce apoptosis in cancer cells by promoting the formation of lysosomally derived vacuoles .
Comparación Con Compuestos Similares
MDL 72527 is unique in its selective and irreversible inhibition of polyamine oxidase. Similar compounds include:
Difluoromethylornithine (DFMO): An inhibitor of ornithine decarboxylase, another enzyme involved in polyamine metabolism.
Spermine and Spermidine: Naturally occurring polyamines that are substrates for polyamine oxidase.
Putrescine: A polyamine that is also involved in polyamine metabolism and can be affected by polyamine oxidase inhibitors.
MDL 72527 stands out due to its specific targeting of polyamine oxidase and its potential therapeutic applications in cancer and neuroprotection .
Propiedades
InChI |
InChI=1S/C12H20N2/c1-3-5-9-13-11-7-8-12-14-10-6-4-2/h5-6,13-14H,1-2,7-12H2 | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKSQCMLJDHRWOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C=CCNCCCCNCC=C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901259716 | |
| Record name | N1,N4-Di-2,3-butadien-1-yl-1,4-butanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901259716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99207-33-7 | |
| Record name | N1,N4-Di-2,3-butadien-1-yl-1,4-butanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99207-33-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | MDL-72527 free base | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099207337 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MDL72527 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04188 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N1,N4-Di-2,3-butadien-1-yl-1,4-butanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901259716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MDL-72527 FREE BASE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G28L05X0YB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B3060805.png)


![2-({2-[(1-Bromo-2-naphthyl)oxy]ethyl}amino)ethanol](/img/structure/B3060809.png)







![[5-Bromo-3-(hydroxymethyl)-2-methoxyphenyl]methanol](/img/structure/B3060826.png)


